molecular formula C16H19NO2 B104532 1-Cyclohexylmethyl-1h-indole-3-carboxylic acid CAS No. 858515-71-6

1-Cyclohexylmethyl-1h-indole-3-carboxylic acid

Cat. No. B104532
M. Wt: 257.33 g/mol
InChI Key: DKZXRWRMQWNXFR-UHFFFAOYSA-N
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Description

1-Cyclohexylmethyl-1h-indole-3-carboxylic acid (CMICA) is a novel synthetic indole carboxylic acid. It is a derivative of the indole-3-carboxylic acid (ICA) family, and is an important scaffold for the synthesis of various pharmaceuticals. CMICA has a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. It is also known to possess antitumor, antiviral, and antifungal activities. In addition, CMICA has been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This makes CMICA a potential target for the development of new therapeutic agents.

Scientific Research Applications

Herbicidal Activity

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity. These compounds act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation .
  • Methods of Application : The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay. The compounds were tested for their inhibitory effects on the roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
  • Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants. The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .

Synthetic Cannabinoid

  • Scientific Field : Pharmacology
  • Summary of Application : Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is an analog of BB-22, a synthetic cannabinoid that has been identified in herbal mixtures .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

EphB3 Receptor Tyrosine Kinase Inhibitors

  • Scientific Field : Biochemistry
  • Summary of Application : Indole-3-carboxylic acid derivatives have been used as reactants for the preparation of EphB3 receptor tyrosine kinase inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

P2X7 Receptor Antagonists

  • Scientific Field : Pharmacology
  • Summary of Application : Indole-3-carboxylic acid derivatives have been used as reactants for the preparation of pyrazolodiazepine derivatives, which act as human P2X7 receptor antagonists .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

Urotensin II Receptor Agonists

  • Scientific Field : Pharmacology
  • Summary of Application : Indole-3-carboxylic acid derivatives have been used as reactants for the preparation of potent nonpeptidic urotensin II receptor agonists .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

5-HT4 Receptor Ligands

  • Scientific Field : Pharmacology
  • Summary of Application : Indole-3-carboxylic acid derivatives have been used as reactants for the preparation of pyrrolizidine esters, amides, and ureas, which act as 5-HT4 receptor ligands .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

Synthetic Cannabinoid Analog

  • Scientific Field : Pharmacology
  • Summary of Application : Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is an analog of BB-22, a synthetic cannabinoid that has been identified in herbal mixtures .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

properties

IUPAC Name

1-(cyclohexylmethyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZXRWRMQWNXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024695
Record name 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylmethyl-1h-indole-3-carboxylic acid

CAS RN

858515-71-6
Record name 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Münster‐Müller, S Hansen, T Opatz… - Drug testing and …, 2019 - Wiley Online Library
In this work, the most discriminating synthesis‐related impurities found in samples from seizures and controlled synthesis of the synthetic cannabinoid MDMB‐CHMICA (methyl (S)‐2‐(1‐…
A Ametovski, C Macdonald, JJ Manning… - ACS Chemical …, 2020 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) represent the most rapidly expanding class of new psychoactive substances (NPSs). Despite the prevalence and potency of recent …
Number of citations: 13 pubs.acs.org
J Carlier, X Diao, MA Huestis - Journal of Pharmaceutical and Biomedical …, 2018 - Elsevier
Clandestine laboratories continue producing new synthetic cannabinoids that mimic and magnify natural cannabinoids effects to circumvent drug scheduling legislation. New synthetic …
Number of citations: 23 www.sciencedirect.com
LK Janssens, A Ametovski, E Sparkes… - ACS Chemical …, 2022 - ACS Publications
Over 200 synthetic cannabinoid receptor agonists (SCRAs) have been identified as new psychoactive substances. Effective monitoring and characterization of SCRAs are hindered by …
Number of citations: 1 pubs.acs.org
SD Banister, RC Kevin, L Martin… - Drug Testing and …, 2019 - Wiley Online Library
5F‐PY‐PICA and 5F‐PY‐PINACA are pyrrolidinyl 1‐(5‐fluoropentyl)ind (az)ole‐3‐carboxamides identified in 2015 as putative synthetic cannabinoid receptor agonist (SCRA) new …
SD Banister, M Longworth, R Kevin… - ACS Chemical …, 2016 - ACS Publications
Indole and indazole synthetic cannabinoids (SCs) featuring l-valinate or l-tert-leucinate pendant group have recently emerged as prevalent recreational drugs, and their use has been …
Number of citations: 234 pubs.acs.org
K Minakata, K Hasegawa, H Nozawa, I Yamagishi… - Forensic …, 2022 - Springer
Purpose The aim of this study is to investigate the stabilities of the 24 synthetic cannabinoid metabolites (SCMs) in blood and urine at various temperatures from − 30 to 37 ℃ stored for 1…
Number of citations: 3 link.springer.com
A Seywright, HJ Torrance, FM Wylie… - Clinical …, 2016 - Taylor & Francis
Context: MDMB-CHMICA is a synthetic cannabinoid receptor agonist which has caused concern due to its presence in cases of adverse reaction and death. Method: 43 cases of …
Number of citations: 33 www.tandfonline.com
A Ameen, K Brown, L Dennany - Journal of The Electrochemical …, 2021 - iopscience.iop.org
Synthetic Cannabinoids (SC) are amongst the most prevalent class of novel psychoactive substances (NPS) which have emerged. The increase in hospitalisation and fatalities as a …
Number of citations: 4 iopscience.iop.org
O Roussel, L Tensorer, X Bouvot, C Balter… - … Analytique et Clinique, 2017 - Elsevier
If our European neighbours have been involved in the fight against new psychoactive substances (NPS) for several years, the seizures from our police forces have been rare. Only the …
Number of citations: 2 www.sciencedirect.com

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